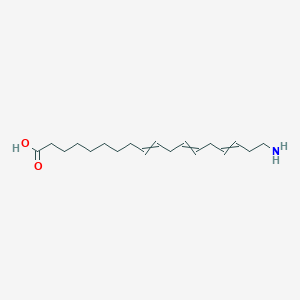

18-Aminooctadeca-9,12,15-trienoic acid

Description

18-Aminooctadeca-9,12,15-trienoic acid is an 18-carbon polyunsaturated fatty acid (PUFA) featuring three double bonds at positions 9, 12, and 15 (all cis configuration unless otherwise specified) and an amino group at the terminal carbon (C18). Its closest analogs are octadecatrienoic acids (e.g., α-linolenic acid) and hydroperoxy/hydroxy derivatives involved in lipid peroxidation and jasmonate biosynthesis .

Properties

CAS No. |

923977-02-0 |

|---|---|

Molecular Formula |

C18H31NO2 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

18-aminooctadeca-9,12,15-trienoic acid |

InChI |

InChI=1S/C18H31NO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-2,5,7,11,13H,3-4,6,8-10,12,14-17,19H2,(H,20,21) |

InChI Key |

PPHQVPLNKDVKLX-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC=CCC=CCC=CCCN)CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18-aminooctadeca-9,12,15-trienoic acid typically involves the introduction of an amino group into the linolenic acid structure. This can be achieved through various chemical reactions, including:

Amination Reactions: Utilizing reagents such as ammonia or amines under specific conditions to introduce the amino group.

Catalytic Hydrogenation: Employing catalysts like palladium or platinum to facilitate the addition of the amino group.

Industrial Production Methods: Industrial production of this compound may involve:

Biotechnological Approaches: Utilizing genetically modified organisms to produce the compound through biosynthetic pathways.

Chemical Synthesis: Large-scale chemical reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 18-Aminooctadeca-9,12,15-trienoic acid undergoes various chemical reactions, including:

Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or ozone.

Reduction: The amino group can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, ozone, and mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

Substitution: Halides, electrophiles, and polar solvents.

Major Products:

Oxidation Products: Epoxides, hydroxylated derivatives.

Reduction Products: Amino alcohols, saturated fatty acids.

Substitution Products: Halogenated derivatives, substituted amines.

Scientific Research Applications

18-Aminooctadeca-9,12,15-trienoic acid has diverse applications in scientific research:

Chemistry: Used as a precursor for synthesizing complex molecules and studying reaction mechanisms.

Biology: Investigated for its role in cellular signaling and membrane structure.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

Industry: Utilized in the production of specialized polymers, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 18-aminooctadeca-9,12,15-trienoic acid involves its interaction with cellular membranes and signaling pathways. The compound can:

Incorporate into Membranes: Altering membrane fluidity and function.

Modulate Enzyme Activity: Affecting enzymes involved in fatty acid metabolism.

Influence Gene Expression: Through interaction with nuclear receptors and transcription factors.

Comparison with Similar Compounds

α-Linolenic Acid (9Z,12Z,15Z-Octadeca-9,12,15-trienoic acid)

Structural Features :

Key Differences :

- The amino group may confer unique bioactivity, such as enhanced binding to amine-sensitive enzymes or altered metabolic stability compared to α-linolenic acid .

Punicic Acid (9Z,11E,13Z-Octadeca-9,11,13-trienoic Acid)

Key Differences :

- Conjugation in punicic acid enhances planarity and membrane interaction, whereas the amino group may promote hydrogen bonding with proteins .

Dicranin (Octadeca-6-yn-9,12,15-trienoic Acid)

Structural Features :

Key Differences :

- The acetylenic bond in dicranin increases rigidity, while the amino group in 18-Aminooctadeca-9,12,15-trienoic acid enhances solubility in aqueous environments.

- Dicranin’s triple bond may confer resistance to β-oxidation, whereas the amino group could facilitate catabolic pathways .

Hydroperoxy/Hydroxy Derivatives

Examples :

- 13(S)-HPOT [(9Z,11E,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid]: Precursor to jasmonic acid in plants .

- 9(S)-HpOTrE [(10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid]: Involved in lipid peroxidation and signaling .

Key Differences :

- The amino group may mimic structural features of neurotransmitters (e.g., dopamine), suggesting unexplored neuromodulatory functions .

Comparative Data Table

| Compound | Functional Groups | Double Bond Positions | Key Biological Roles | Unique Properties |

|---|---|---|---|---|

| 18-Aminooctadeca-9,12,15-trienoic acid | Amino (C18), carboxylic acid (C1) | 9, 12, 15 | Hypothesized signaling, membrane modulation | Polar amino group enhances solubility |

| α-Linolenic acid | Carboxylic acid (C1) | 9, 12, 15 | Essential fatty acid, jasmonate precursor | Omega-3 metabolic precursor |

| Punicic acid | Carboxylic acid (C1) | 9, 11, 13 (conjugated) | Anti-inflammatory, anti-cancer | Conjugated system increases stability |

| Dicranin | Carboxylic acid (C1), acetylenic bond | 6-yn, 9, 12, 15 | 15-Lipoxygenase inhibition | Acetylenic bond resists degradation |

| 13(S)-HPOT | Hydroperoxy (C13) | 9, 11, 15 | Jasmonic acid biosynthesis | Oxidative signaling intermediate |

Research Implications and Gaps

- Comparative studies with α-linolenic acid could elucidate whether the amino group enhances or disrupts membrane incorporation in plant or animal cells .

- Structural analogs like dicranin and hydroperoxy derivatives suggest possible roles in lipid mediator pathways, but empirical data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.